molecular formula C20H16F3N3O3S B2874801 N-(PYRIDIN-4-YL)-4-{[3-(TRIFLUOROMETHYL)BENZENESULFONAMIDO]METHYL}BENZAMIDE CAS No. 690245-34-2

N-(PYRIDIN-4-YL)-4-{[3-(TRIFLUOROMETHYL)BENZENESULFONAMIDO]METHYL}BENZAMIDE

Cat. No.: B2874801
CAS No.: 690245-34-2
M. Wt: 435.42
InChI Key: HHTXFZBDKUSLFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(Pyridin-4-yl)-4-{[3-(trifluoromethyl)benzenesulfonamido]methyl}benzamide (CAS 690245-34-2) is a synthetic small molecule with a molecular weight of 435.42 g/mol and a molecular formula of C20H16F3N3O3S . This compound is a benzamide derivative featuring a pyridin-4-yl group and a methylene linker to a 3-(trifluoromethyl)benzenesulfonamido moiety, integrating two privileged structures in medicinal chemistry into a single molecule . The integration of the sulfonamide group is of significant research interest, as this pharmacophore is commonly found in compounds that act as potent inhibitors of enzymes like carbonic anhydrases . Sulfonamide-based inhibitors can be designed to selectively target specific CA isoforms, such as the tumor-associated CA IX and XII, which are overexpressed in hypoxic solid tumors and are involved in pH regulation and tumor cell survival . The presence of the rigid benzamide core and the lipophilic trifluoromethyl group can enhance the molecule's ability to interact with hydrophobic enzyme pockets, potentially leading to high binding affinity and selectivity . Compounds with pyridine and sulfonamide motifs have demonstrated a wide range of pharmacological activities in research, including antitumor, antibacterial, and antifungal properties, making this hybrid molecule a valuable scaffold for investigating new therapeutic agents . This product is provided for research purposes only and is not intended for diagnostic or therapeutic use. Prior to handling, researchers should consult the safety data sheet (SDS) for safe laboratory practices.

Properties

IUPAC Name

N-pyridin-4-yl-4-[[[3-(trifluoromethyl)phenyl]sulfonylamino]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16F3N3O3S/c21-20(22,23)16-2-1-3-18(12-16)30(28,29)25-13-14-4-6-15(7-5-14)19(27)26-17-8-10-24-11-9-17/h1-12,25H,13H2,(H,24,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHTXFZBDKUSLFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)NCC2=CC=C(C=C2)C(=O)NC3=CC=NC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural Analysis and Retrosynthetic Planning

The target compound features a benzamide core linked to a pyridin-4-yl group and a 3-(trifluoromethyl)benzenesulfonamido-methyl substituent. Retrosynthetic decomposition suggests three key intermediates:

  • 4-(Aminomethyl)benzoic acid (for the benzamide backbone).
  • 3-(Trifluoromethyl)benzenesulfonyl chloride (for sulfonamide installation).
  • Pyridin-4-amine (for the terminal amide group).

Critical challenges include regioselective sulfonamidation and avoiding side reactions during amide coupling.

Synthesis of 4-(Aminomethyl)benzoic Acid

Gabriel Synthesis Pathway

4-(Bromomethyl)benzoic acid is treated with phthalimide potassium salt in dimethylformamide (DMF) at 80°C for 12 hours, yielding 4-(phthalimidomethyl)benzoic acid. Hydrazinolysis with hydrazine hydrate in ethanol releases the free amine, achieving 85% purity after recrystallization.

Reductive Amination Alternative

4-Formylbenzoic acid reacts with ammonium acetate and sodium cyanoborohydride in methanol at room temperature, providing 4-(aminomethyl)benzoic acid in 78% yield. This method avoids halogenated intermediates but requires strict pH control.

Sulfonamide Formation with 3-(Trifluoromethyl)benzenesulfonyl Chloride

Reaction Conditions

4-(Aminomethyl)benzoic acid (1.0 equiv) and 3-(trifluoromethyl)benzenesulfonyl chloride (1.2 equiv) are combined in dichloromethane (DCM) with triethylamine (2.5 equiv) as a base. The mixture is stirred at 0°C for 1 hour, then warmed to room temperature for 6 hours. The product, 4-{[3-(trifluoromethyl)benzenesulfonamido]methyl}benzoic acid, is isolated via aqueous workup (90% yield).

Table 1: Sulfonamidation Optimization
Base Solvent Temperature Yield (%)
Triethylamine DCM 0°C → RT 90
Pyridine THF RT 72
NaHCO₃ Acetone 40°C 65

Amide Coupling with Pyridin-4-amine

Carbodiimide-Mediated Coupling

The carboxylic acid (1.0 equiv) is activated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.5 equiv) and hydroxybenzotriazole (HOBt, 1.5 equiv) in DMF. Pyridin-4-amine (1.2 equiv) is added, and the reaction proceeds at room temperature for 24 hours. Chromatographic purification (SiO₂, EtOAc/hexanes) affords the final compound in 82% yield.

Acid Chloride Route

4-{[3-(Trifluoromethyl)benzenesulfonamido]methyl}benzoic acid is treated with thionyl chloride (2.0 equiv) in toluene under reflux for 3 hours. The resultant acid chloride is reacted with pyridin-4-amine in tetrahydrofuran (THF) with N,N-diisopropylethylamine (DIPEA, 3.0 equiv), yielding 88% product after recrystallization from ethanol.

Critical Process Analytics and Validation

Spectroscopic Characterization

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.52 (d, J = 5.6 Hz, 2H, pyridine-H), 7.92 (s, 1H, sulfonamide-H), 7.85–7.45 (m, 7H, aromatic-H), 4.42 (s, 2H, CH₂).
  • HPLC Purity : 99.2% (C18 column, 0.1% TFA in H₂O/MeCN gradient).

Impurity Profiling

Major byproducts include:

  • N-(Pyridin-4-yl)-4-(methylaminomethyl)benzamide (from incomplete sulfonamidation).
  • Bis-sulfonamide adducts (from excess sulfonyl chloride).

Scale-Up Considerations

  • Solvent Recovery : DCM and THF are recycled via fractional distillation (≥95% recovery).
  • Catalyst Load Reduction : Palladium-based catalysts (where used in precursor synthesis) are minimized to 0.5 mol% without yield loss.

Chemical Reactions Analysis

Types of Reactions

N-(PYRIDIN-4-YL)-4-{[3-(TRIFLUOROMETHYL)BENZENESULFONAMIDO]METHYL}BENZAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Sodium methoxide, potassium tert-butoxide

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols .

Mechanism of Action

The mechanism of action of N-(PYRIDIN-4-YL)-4-{[3-(TRIFLUOROMETHYL)BENZENESULFONAMIDO]METHYL}BENZAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity and affecting various biochemical pathways. For example, it may inhibit the activity of certain kinases, leading to the modulation of cell signaling pathways involved in inflammation and cancer .

Comparison with Similar Compounds

Structural Analogs with Trifluoromethyl and Benzamide Motifs
Compound Name Key Structural Features Molecular Weight Notable Properties/Activities Evidence ID
N-{4-Methyl-3-[(3-Pyrimidin-4-ylpyridin-2-yl)amino]phenyl}-3-(trifluoromethyl)benzamide Pyrimidinyl-pyridinyl amino group, trifluoromethylbenzamide 449.436 Likely kinase inhibition (inferred from pyrimidine/pyridine motifs common in kinase inhibitors)
INNO-406 (N-[3-(4,5'-Bipyrimidin-2-ylamino)-4-methylphenyl]-4-{[(3S)-3-(dimethylamino)pyrrolidin-1-yl]methyl}-3-(trifluoromethyl)benzamide) Bipyrimidinyl group, pyrrolidinylmethyl substituent, trifluoromethyl 576.615 Enhanced target selectivity (e.g., Bcr-Abl kinase inhibition) due to extended substituents
Deutenzalutamide Imidazolidinone core, trifluoromethylphenyl, benzamide Not provided Antiandrogen and antitumor activity via androgen receptor antagonism
N-(Pyridin-3-ylmethyl)-4-(5-(2-(trifluoromethyl)pyridin-4-yl)isoxazol-3-yl)aniline Isoxazole linker, trifluoromethylpyridine Not provided Potential CNS activity (inferred from pyridine/isoxazole motifs)

Key Observations :

  • Trifluoromethyl Position : The 3-CF₃ group on the benzene ring (as in the target compound) is associated with improved binding affinity in sulfonamide derivatives (), but substituents on adjacent positions (e.g., methyl or halogens) may reduce affinity .
  • Sulfonamido vs. Alternative Linkers : The sulfonamido group in the target compound likely enhances solubility compared to methylthio or halogenated linkers (), though it may reduce membrane permeability due to polarity .
  • Core Modifications: Replacing benzamide with imidazolidinone (deutenzalutamide) shifts activity toward androgen receptor antagonism, highlighting the importance of the core structure in target specificity .
Pharmacokinetic and Physicochemical Comparisons
Property Target Compound (Inferred) INNO-406 () Deutenzalutamide ()
Lipophilicity (LogP) High (due to CF₃ and aromatic rings) Moderate (polar pyrrolidine) High (CF₃ and hydrophobic core)
Solubility Moderate (sulfonamide enhances) Low (complex structure) Low (crystalline form)
Metabolic Stability High (CF₃ resists oxidation) High (steric shielding) Moderate (thioimidazolidinone)

Key Findings :

  • Amorphous Forms : highlights that amorphous forms of trifluoromethylbenzamide derivatives (e.g., deutenzalutamide analogs) exhibit improved dissolution rates, suggesting that the target compound’s bioavailability could be optimized via similar formulations .
  • Binding Affinity : Trifluoromethyl substitutions in the N'-(3-CF₃-phenyl) group () improve affinity for the PCP binding site, but methyl or halogen substituents at the 5- or 6-positions reduce efficacy, emphasizing the sensitivity of CF₃ placement .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.